4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide features a benzothiazole core fused with a dihydrothiazol-2-ylidene moiety, substituted with a 2-ethoxyethyl chain at position 3, a fluorine atom at position 6, and a benzoyl group attached via an amide linkage. This structure combines electron-withdrawing (fluoro) and electron-donating (ethoxyethyl) substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S/c1-2-31-15-14-28-21-13-12-20(26)16-22(21)32-25(28)27-24(30)19-10-8-18(9-11-19)23(29)17-6-4-3-5-7-17/h3-13,16H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXGDFJTRKYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluoro Substituent: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Ethoxyethyl Group: This step may involve the alkylation of the benzothiazole intermediate with 2-bromoethyl ethyl ether.
Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity. The overall effect is a modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
The 2-ethoxyethyl chain introduces steric bulk and hydrophilicity, contrasting with the smaller methoxy group in or the sulfamoyl groups in BA95472 .
Hydrogen Bonding and Crystal Packing :
- ’s sulfonamide derivative exhibits intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice. The target compound’s benzoyl group may instead favor π-π stacking or C=O⋯H interactions .
Biological Activity: Sulfonamide-containing analogs (e.g., ) show inhibitory activity against 11β-HSD1, a target for metabolic disorders, while diflufenican () acts as a herbicide.
Synthesis and Characterization :
- Similar compounds () rely on IR and NMR to confirm tautomeric forms (e.g., thione vs. thiol in triazoles) and cyclization efficiency. The target compound’s synthesis likely involves analogous steps, with characterization via SHELX-based crystallography () .
Biological Activity
4-benzoyl-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure includes a benzamide moiety and a substituted benzothiazole, which may contribute to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.
Molecular Structure and Properties
The compound can be represented by the following chemical formula:
Key Structural Features:
- Benzamide Moiety: Known for various biological activities including anti-inflammatory and anticancer properties.
- Benzothiazole Substitution: Contributes to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole: This is achieved through cyclization reactions involving appropriate precursors.
- Benzamide Formation: The benzamide linkage is formed by reacting the benzothiazole derivative with benzoyl chloride.
- Characterization Techniques: The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity
Research indicates that compounds in the benzamide and benzothiazole classes exhibit a range of biological activities. Specific findings related to this compound include:
Anticancer Activity
In vitro studies suggest that derivatives of benzothiazoles can inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values: The compound's effectiveness can be assessed through IC50 values in antiproliferative assays, although specific values for this compound are not yet available in the literature.
The mechanism of action may involve:
- HDAC Inhibition: Similar compounds have shown activity as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. The presence of fluorine in the structure may enhance selectivity towards specific HDAC isoforms.
Research Findings
A summary of relevant studies is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
